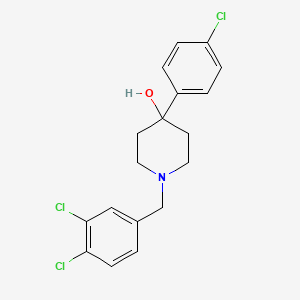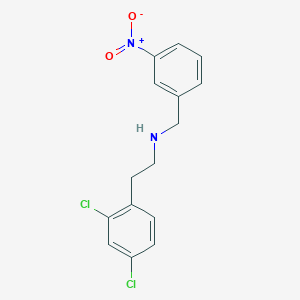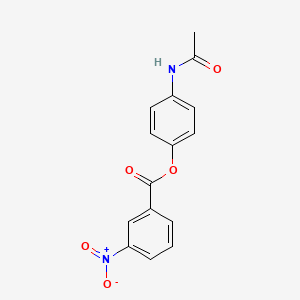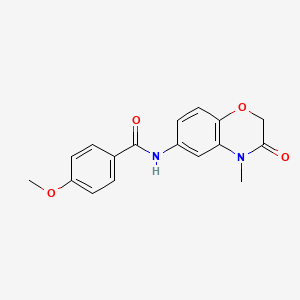
2-(2-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that has been extensively studied for its potential use in scientific research. This molecule has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid involves the inhibition of certain enzymes and proteins. Specifically, it has been shown to bind to the active site of matrix metalloproteinases and cyclooxygenase-2, preventing their activity. This results in a decrease in cancer metastasis, tissue remodeling, inflammation, and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and have been extensively studied. In addition to its inhibitory effects on matrix metalloproteinases and cyclooxygenase-2, it has been shown to have antioxidant properties and to induce apoptosis in cancer cells. Additionally, it has been shown to decrease the production of pro-inflammatory cytokines and to increase the production of anti-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid in lab experiments is its ability to selectively inhibit the activity of certain enzymes and proteins. This allows researchers to investigate the specific roles of these molecules in various biological processes. However, one limitation of using this molecule is its potential toxicity and side effects. Careful dose-response studies must be conducted to ensure that the concentration used in experiments does not cause harm to cells or animals.
Future Directions
There are many potential future directions for research on 2-(2-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid. One area of interest is its potential use in combination with other drugs or therapies for cancer treatment. Additionally, further investigation into its antioxidant and anti-inflammatory properties may lead to its use in the treatment of other diseases such as Alzheimer's and Parkinson's. Finally, the development of more potent and selective inhibitors of matrix metalloproteinases and cyclooxygenase-2 may lead to the development of new drugs for the treatment of cancer and inflammation.
Synthesis Methods
The synthesis of 2-(2-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid involves the reaction of 2-chlorobenzoic acid with thioamide and potassium carbonate in the presence of a catalyst. The resulting compound can be purified through recrystallization or chromatography. This method has been widely used in the literature and has been shown to yield high purity and yield.
Scientific Research Applications
2-(2-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid has been used extensively in scientific research due to its ability to inhibit the activity of certain enzymes and proteins. This molecule has been shown to have potential applications in the fields of cancer research, inflammation, and infectious diseases. Specifically, it has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer metastasis and tissue remodeling. Additionally, it has been shown to inhibit the activity of cyclooxygenase-2, which is involved in inflammation and pain.
properties
IUPAC Name |
2-(2-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2S/c1-6-9(11(14)15)13-10(16-6)7-4-2-3-5-8(7)12/h2-5H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJIVPNQLIHQCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=CC=C2Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5027288.png)
![N-allyl-N-2-propyn-1-yl-5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5027296.png)
![2-(1H-indazol-3-yl)-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}acetamide](/img/structure/B5027304.png)
![2-(1H-benzimidazol-2-ylthio)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5027305.png)

![3-isopropoxy-6-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyridazine](/img/structure/B5027325.png)

![5-{[5-(4-ethoxy-2-nitrophenyl)-2-furyl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5027335.png)

![5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5027349.png)

![1-[2-(6-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]-3-methylpyridinium bromide](/img/structure/B5027365.png)
![6-methoxy-4-(1-naphthyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5027374.png)
